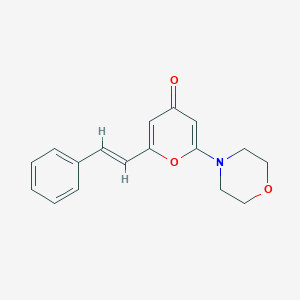![molecular formula C17H13N3O B10841949 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)
2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one est un composé hétérocyclique qui présente une structure de base de pyrazoloquinoléine. Ce composé présente un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one implique généralement la formation du noyau pyrazoloquinoléine par une série de réactions de cyclisation. Une méthode courante implique l'utilisation de propiolates et d'hydrazides sulfonylées, qui subissent une cascade oxydative catalysée par le Cu(II) pour former le composé désiré . Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs de cuivre et de solvants spécifiques pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer la mise à l'échelle des protocoles de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles telles que la température, la pression et la concentration du catalyseur pour obtenir des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut également améliorer l'efficacité de la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés à la structure de base.
Substitution : Les réactions de substitution peuvent introduire de nouveaux substituants sur le noyau pyrazoloquinoléine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants spécifiques pour assurer les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés de quinoléine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant l'activité biologique du composé.
Applications de recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Les activités biologiques potentielles du composé en font un candidat pour l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Médecine : Elle est étudiée pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : La structure unique du composé en fait un élément précieux dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
2-sulfonylés chromeno[4,3-c]pyrazol-4(2H)-ones : Ces composés partagent une structure de base similaire et sont synthétisés en utilisant des méthodes similaires.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones : Ces composés présentent également un noyau quinoléine et sont utilisés dans des applications de recherche similaires.
Unicité
La 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one est unique en raison de son motif de substitution spécifique et des activités biologiques qui en résultent. Sa capacité à subir diverses transformations chimiques et ses effets thérapeutiques potentiels en font un composé précieux en chimie médicinale.
Propriétés
Formule moléculaire |
C17H13N3O |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-5-4-6-12(9-11)20-10-14-13-7-2-3-8-15(13)18-17(21)16(14)19-20/h2-10H,1H3,(H,18,21) |
Clé InChI |
KHYUWCCULSYNJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






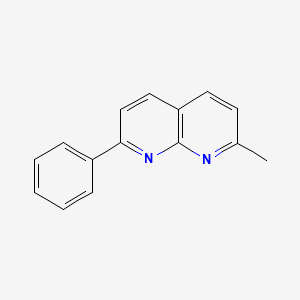
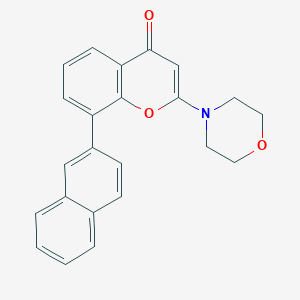

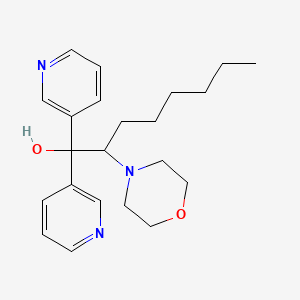
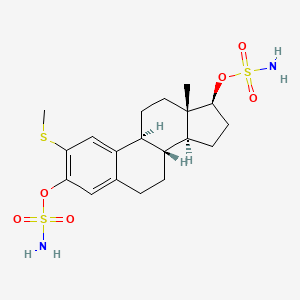
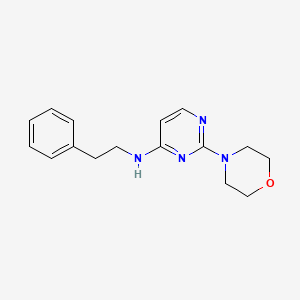
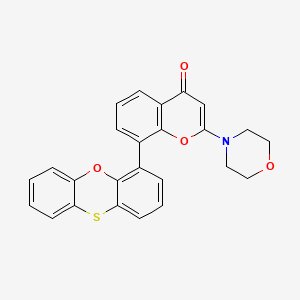
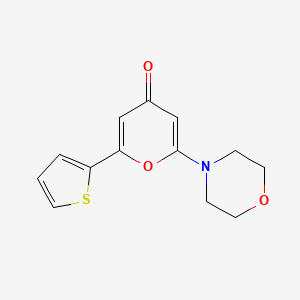
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
